4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
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Overview
Description
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a selenone group, which is a selenium-containing functional group. The compound’s unique structure and properties make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with phenyl isothiocyanate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Bromophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
- 4-(((4-Methoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
- 4-(((4-Nitrophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
Uniqueness
The uniqueness of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone lies in its specific substitution pattern and the presence of the selenone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
109576-79-6 |
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Molecular Formula |
C17H13ClN3Se |
Molecular Weight |
373.7 g/mol |
InChI |
InChI=1S/C17H13ClN3Se/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI Key |
FQPJQNQHQGCJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)[Se])C3=CC=CC=C3 |
Origin of Product |
United States |
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